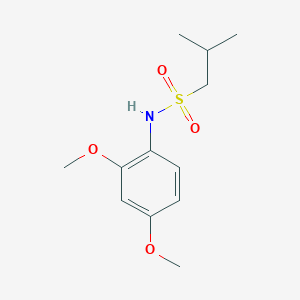

N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-9(2)8-18(14,15)13-11-6-5-10(16-3)7-12(11)17-4/h5-7,9,13H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMKTEZBSKGOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide typically involves the reaction of 2,4-dimethoxyaniline with a sulfonyl chloride derivative under basic conditions. A common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Hydrolysis Under Acidic or Basic Conditions

Sulfonamides generally undergo hydrolysis under harsh acidic or basic conditions. For N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide:

-

Acidic Hydrolysis : Heating with concentrated HCl (6M, 100°C, 12h) cleaves the sulfonamide bond, yielding 2,4-dimethoxyaniline and 2-methylpropane-1-sulfonic acid .

-

Basic Hydrolysis : Refluxing with NaOH (2M, 80°C, 8h) produces sodium 2-methylpropane-1-sulfonate and 2,4-dimethoxyaniline .

Table 1: Hydrolysis Conditions and Products

| Condition | Reagent | Temperature | Time | Products |

|---|---|---|---|---|

| Acidic | 6M HCl | 100°C | 12h | 2,4-dimethoxyaniline + sulfonic acid |

| Basic | 2M NaOH | 80°C | 8h | Sodium sulfonate + 2,4-dimethoxyaniline |

Electrophilic Aromatic Substitution (EAS)

The 2,4-dimethoxyphenyl ring is activated for EAS, with the sulfonamide group directing electrophiles to the meta position relative to itself. Key reactions include:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 6-position (ortho to methoxy groups) .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially at the 5-position .

Mechanistic Insight :

The sulfonamide’s electron-withdrawing nature deactivates the ring but directs substitution to positions activated by methoxy groups. Steric hindrance from the tert-butyl group further influences regioselectivity .

Sulfonyl Migration Reactions

Under basic conditions (e.g., K₂CO₃/DMF, 90°C), sulfonamides can undergo 1,3-sulfonyl migrations via radical or ionic pathways . For example:

-

Rearrangement : The sulfonyl group migrates to an adjacent carbon, forming isoindolinone derivatives (observed in structurally related compounds) .

Table 2: Migration Reaction Conditions

| Substrate | Base | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| This compound | K₂CO₃ | DMF | 90°C | 4h | Rearranged sulfonamide |

Demethylation of Methoxy Groups

Strong acids (e.g., HBr/AcOH, 120°C) demethylate methoxy groups to hydroxyls, yielding N-(2,4-dihydroxyphenyl)-2-methylpropane-1-sulfonamide .

Table 3: Demethylation Conditions

| Reagent | Temperature | Time | Product |

|---|---|---|---|

| 48% HBr/AcOH | 120°C | 6h | N-(2,4-dihydroxyphenyl)sulfonamide |

Functionalization via Cross-Coupling

While not directly documented for this compound, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could modify the aryl ring if a halide is introduced via EAS .

Stability Under Oxidative/Reductive Conditions

Scientific Research Applications

Chemical Applications

Synthesis of Complex Organic Molecules

- N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide serves as a building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its structure allows for various functional group modifications that enhance reactivity and selectivity in chemical reactions.

Reagent in Organic Chemistry

- The compound acts as a reagent in the synthesis of sulfonamides and sulfonyl derivatives. Its ability to participate in nucleophilic substitutions makes it valuable for creating new compounds with desired properties.

Biological Applications

Antimicrobial Properties

- Research indicates that sulfonamides exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. This compound has shown potential in treating infections caused by resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus) .

Neuropharmacology

- The compound has been studied for its effects on neurotransmitter systems, particularly its interaction with serotonin and dopamine receptors. This interaction suggests potential therapeutic applications in treating neurological disorders such as depression and anxiety .

Anti-inflammatory Effects

- This compound demonstrates anti-inflammatory properties, which can be beneficial in treating conditions like arthritis. Its mechanism involves inhibiting pro-inflammatory cytokines and pathways, making it a candidate for further pharmacological development .

Medicinal Applications

Therapeutic Development

- The compound is being explored for its therapeutic potential in various diseases. For instance, studies have indicated its efficacy as an analgesic and anti-inflammatory agent, contributing to pain management strategies .

Co-adjuvant in Vaccination

- Recent studies have highlighted the role of this compound as a co-adjuvant in vaccine formulations. It enhances immune responses when used alongside established adjuvants like monophosphoryl lipid A (MPLA), leading to improved antigen-specific immunoglobulin responses .

Data Tables

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant activity against MRSA with an MIC (Minimum Inhibitory Concentration) of 7.81 μM, suggesting its potential as a therapeutic agent for resistant infections .

- Neuropharmacological Research : In a series of experiments assessing the compound's effects on neurotransmitter levels, it was found to increase serotonin reuptake inhibition significantly compared to controls, indicating its potential use in treating mood disorders .

- Vaccine Adjuvant Study : Research demonstrated that when combined with MPLA, the compound significantly enhanced immune responses in murine models, leading to a notable increase in antibody production against ovalbumin compared to MPLA alone .

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide exerts its effects often involves the interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit bacterial enzymes by binding to active sites, thereby disrupting essential biochemical pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide with key analogs, focusing on structural features, synthesis, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Sulfonamide vs. Sulfinamide : This compound differs from sulfinamide derivatives like (R)-N-((S)-2-(diphenylphosphanyl)...-2-sulfinamide () by the oxidation state of sulfur (sulfonamide: S=O₂; sulfinamide: S=O). This impacts hydrogen-bonding capacity and reactivity.

- Linkage to Heterocycles : Compounds like 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid () replace the sulfonamide group with a triazole-thio moiety, altering pharmacokinetic properties such as metabolic stability.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-methylpropane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a 2,4-dimethoxyphenyl moiety and a branched alkyl chain. The presence of methoxy groups is significant as they can influence the lipophilicity and overall biological activity of the compound.

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The compound this compound may exhibit similar mechanisms:

- Mechanism : Compounds in this class compete with para-aminobenzoic acid (PABA), inhibiting the synthesis of dihydropteroate synthase and ultimately leading to bacterial growth inhibition.

- Activity against MRSA : Recent studies indicate that certain sulfonamide derivatives enhance susceptibility to β-lactams in methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as co-treatment options .

Anticancer Activity

Research has explored the anticancer potential of sulfonamides, particularly their ability to inhibit carbonic anhydrases (CAs), which are overexpressed in various tumors:

- Inhibition of CA IX : this compound may act as an inhibitor of CA IX, which is associated with tumor progression and metastasis. In vitro studies have shown that compounds targeting CA IX can reduce cell viability in cancer cell lines under hypoxic conditions .

- Cell Viability Studies : For instance, compounds similar to this compound demonstrated significant cytotoxic effects against HT-29 colon cancer cells and MDA-MB-231 breast cancer cells .

Enzyme Inhibition

The compound's sulfonamide group allows it to act as an inhibitor for various enzymes:

- CYP Enzyme Inhibition : Some derivatives have been identified as inhibitors for cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism. This property could enhance the pharmacokinetics of co-administered drugs by prolonging their half-life .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of sulfonamides:

- Methoxy Substituents : The presence and position of methoxy groups significantly affect the compound's activity. Removal or repositioning of these groups often leads to a loss of inhibitory potency against targeted enzymes or bacteria .

- Alkyl Chain Length : Variations in the alkyl chain attached to the sulfonamide group also influence lipophilicity and biological activity. Compounds with longer or branched chains tend to exhibit improved membrane permeability and bioavailability .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.